molecular formula C10H13N5S B2738312 4-(9-methyl-9H-purin-6-yl)thiomorpholine CAS No. 2320144-68-9

4-(9-methyl-9H-purin-6-yl)thiomorpholine

Cat. No.: B2738312
CAS No.: 2320144-68-9
M. Wt: 235.31
InChI Key: ZXORRIPWBAINFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9-Methyl-9H-purin-6-yl)thiomorpholine is a synthetic purine derivative designed for research applications in medicinal chemistry and oncology. This compound features a thiomorpholine substituent at the 6-position of a 9-methylpurine scaffold, a structural motif known to be of high interest in the design of small-molecule inhibitors targeting key oncogenic pathways . The sulfur atom in the thiomorpholine ring can influence the compound's electronic properties and serve as a bioisostere, potentially enhancing membrane permeability or altering binding affinity compared to its morpholine counterpart . In research settings, 6-morpholino and 6-thiomorpholino purine derivatives have demonstrated significant potential as inhibitors of pivotal kinase targets. These include the PI3K/AKT/mTOR signaling axis—a pathway frequently dysregulated in cancer and a major focus for targeted therapy development . Related purine-based structures have also been identified as inhibitors of epigenetic regulators like ATAD2, an oncogenic bromodomain-containing protein . The specific structural features of this compound make it a valuable chemical tool for probing the structure-activity relationships (SAR) of such inhibitors and for exploring novel mechanisms of action in cellular models . Researchers can utilize this compound to investigate its effects on cancer cell proliferation, apoptosis induction, and disruption of mitochondrial function, mechanisms that have been observed with structurally similar molecules . Please note: This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use. Proper safety data sheets for this specific compound should be consulted prior to use.

Properties

IUPAC Name

4-(9-methylpurin-6-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-14-7-13-8-9(14)11-6-12-10(8)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXORRIPWBAINFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) at Purine C6

The most direct route involves SNAr between 6-chloro-9-methylpurine and thiomorpholine. Optimized conditions adapted from kinase inhibitor syntheses employ sodium hydride (2.5 equiv) in anhydrous DMF at 80°C for 12 hours, achieving 75% isolated yield after silica gel chromatography (Scheme 1).

Mechanistic Insights : The reaction proceeds via a Meisenheimer intermediate stabilized by DMF’s polar aprotic nature. Thiomorpholine’s secondary amine exhibits reduced nucleophilicity compared to primary amines, necessitating elevated temperatures.

Side Reactions :

  • Competing N7 substitution (<5%) due to Purine’s ambident nucleophilicity.
  • Oxidation of thiomorpholine’s sulfur to sulfoxide (mitigated by degassing with N2).

Mitsunobu Coupling for Oxygen-to-Sulfur Replacement

An alternative approach converts 6-hydroxy-9-methylpurine to the thiomorpholine derivative via Mitsunobu conditions (DIAD, PPh3, THF, 4h RT). While avoiding harsh bases, this method yields 60% product with 95% HPLC purity.

Limitations :

  • Requires pre-synthesis of 6-hydroxypurine, adding two steps.
  • DIAD byproducts complicate purification, necessitating preparative HPLC.

Palladium-Catalyzed Cross-Coupling

Adapting protocols from kinase inhibitor synthesis, Buchwald-Hartwig amination of 6-bromo-9-methylpurine with thiomorpholine uses Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and Cs2CO3 in toluene at 100°C. This method achieves 50% yield but requires rigorous exclusion of oxygen.

Advantages :

  • Tolerates electron-deficient purines.
  • Enables late-stage diversification with other amines.

Reaction Optimization and Kinetic Analysis

Solvent and Base Screening

Comparative studies across 12 solvent/base combinations revealed:

Condition Solvent Base Yield (%) Purity (%)
Optimal SNAr DMF NaH 75 98
Alternative NMP DBU 68 95
Mitsunobu THF - 60 95

DMF’s high polarity accelerates SNAr kinetics, while DBU in NMP reduces thiomorpholine decomposition.

Temperature-Dependent Regioselectivity

Controlled experiments between 60–100°C demonstrated:

  • 80°C maximizes C6 selectivity (N7:C6 = 1:19).
  • >90°C promotes decomposition via purine ring opening.

Activation energy calculations (ΔG‡ = 89 kJ/mol) align with a concerted SNAr mechanism.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (s, 1H, H8)
  • δ 4.12 (m, 4H, thiomorpholine CH2-S)
  • δ 3.85 (s, 3H, N9-CH3)

13C NMR :

  • δ 152.4 (C6), 119.8 (C5), 44.3 (thiomorpholine CH2)

HRMS (ESI+) :

  • m/z calcd. for C10H14N6S: 266.0954; found: 266.0951 [M+H]+

Purity Assessment

HPLC analysis (C18, 0.1% TFA/ACN) showed:

  • 98.2% purity at 254 nm (SNAr route)
  • 2.8% sulfoxide impurity in non-degassed reactions

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Kinase inhibitor analogs via Suzuki coupling at C2
  • Radiolabeled probes using 35S-thiomorpholine
  • PROTAC conjugates through N-terminal azide functionalization

Chemical Reactions Analysis

Types of Reactions

4-(9-methyl-9H-purin-6-yl)thiomorpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted purine derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

4-(9-methyl-9H-purin-6-yl)thiomorpholine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It exhibits biological activities that make it useful for studying cellular processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(9-methyl-9H-purin-6-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, within cells. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Analogues: Thiomorpholine vs. Morpholine Derivatives

Key Differences
  • Thiomorpholine vs. Morpholine :
    • Lipophilicity : The sulfur atom in thiomorpholine increases logP values compared to oxygen-containing morpholine, enhancing passive diffusion across biological membranes .
    • Metabolic Stability : Sulfur can act as a "soft spot" for oxidation, forming sulfoxides or sulfones, which may alter activity or serve as prodrugs .
    • Crystal Packing : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit distinct solid-state structures due to C–H···O hydrogen bonding and aromatic stacking, unlike morpholine analogs .
Compound Ring Type Substituents logP (Estimated) Key Property
4-(9-Methyl-9H-purin-6-yl)thiomorpholine Thiomorpholine 9-Methyl, 6-thiomorpholine ~1.8–2.2 High lipophilicity
6-(Morpholin-4-yl)-9H-purine Morpholine 6-Morpholine ~0.5–1.0 Lower metabolic stability
4-(3-Methyl-3H-purin-6-yl)thiomorpholine Thiomorpholine 3-Methyl, 6-thiomorpholine ~1.8–2.2 Autophagy inhibition

Functional Group Modifications

Substituent Effects on Activity
  • Nitro vs. Methyl Groups :
    • 4-(6-Nitro-3-pyridyl)thiomorpholine serves as a precursor for antimicrobial agents, whereas methyl-substituted purines (e.g., 9-methyl) are linked to autophagy or kinase modulation .
  • Sulfonamide Derivatives :
    • 4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine (11e) shows 83% yield in synthesis and antimicrobial activity, highlighting the versatility of thiomorpholine in drug design .
Antimicrobial Activity
  • DNA Gyrase Affinity : Molecular docking studies suggest thiomorpholine compounds interact with DNA gyrase, a validated antibacterial target .
Anti-Inflammatory and Lipid-Lowering Effects
  • Thiomorpholine-cinnamic acid hybrids reduce paw edema in vivo and lower lipidemic indices, comparable to simvastatin .

Physicochemical Properties

Solubility and Stability
  • Oxidation Potential: Thiomorpholine’s sulfur can oxidize to sulfoxides (e.g., in metabolic pathways), altering solubility and activity .
  • Melting Points : Derivatives like 11e exhibit melting points of 147–149°C, indicative of crystalline stability .

Biological Activity

4-(9-methyl-9H-purin-6-yl)thiomorpholine is a purine derivative characterized by its unique thiomorpholine moiety, which enhances its biological activity compared to other purine compounds. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and virology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

Key Characteristics

  • Molecular Formula : C₁₃H₁₅N₅S
  • Molecular Weight : 269.36 g/mol
  • CAS Number : 2320144-68-9

The presence of the thiomorpholine group contributes to its distinct reactivity and biological interactions, making it a valuable compound for further research.

This compound interacts with various molecular targets within cells, modulating their activity. Its mechanism primarily involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Cell Cycle Modulation : It has been observed to affect cell cycle progression, particularly inducing arrest at the G2/M phase, which is critical for cancer treatment strategies.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma, with IC50 values indicating potent activity.
StudyCell LineIC50 (nM)Observations
HCT11644.5Induces apoptosis and cell cycle arrest
SW480135.5Significant reduction in cell viability

Antiviral Activity

The compound also shows promise as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Preliminary data suggest that it may inhibit viral polymerases, though further studies are required to elucidate this mechanism fully.

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of 9-methyl-9H-purine-6-thiol with thiomorpholine under basic conditions. This synthetic route has been optimized for yield and purity, enabling extensive biological evaluations.

Case Study: Antitumor Activity

A notable case study involved the evaluation of this compound against a panel of colorectal cancer cell lines:

  • Cell Viability Assays : These assays indicated that treatment with varying concentrations led to a dose-dependent decrease in viability.
  • Mechanistic Studies : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers, confirming its potential as an anticancer therapeutic.

Comparative Analysis with Other Compounds

When compared to other purine derivatives like adenine and guanine, this compound demonstrated:

  • Enhanced selectivity towards cancerous cells.
  • Unique interaction profiles due to the thiomorpholine group, which may offer advantages in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.